molecular formula C20H21N3O4S B11237723 4-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

4-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B11237723
M. Wt: 399.5 g/mol
InChI Key: YWLBFUMGUOGQPY-UHFFFAOYSA-N
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Description

4-METHOXY-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a methoxy group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the sulfonamide group. Common synthetic routes may involve:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Sulfonamide Group: This is typically done by reacting the amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-METHOXY-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide group.

    Material Science: Possible applications in the development of organic semiconductors.

    Biological Studies: Use as a probe to study enzyme interactions due to its complex structure.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The methoxy and pyridazine groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-N-(4-NITROBENZYL)ANILINE: Similar structure but with a nitro group instead of a pyridazine ring.

    4-METHOXY-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE: Similar structure but with different substituents on the pyridazine ring.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

4-methoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide

InChI

InChI=1S/C20H21N3O4S/c1-15-3-5-16(6-4-15)19-11-12-20(23-22-19)27-14-13-21-28(24,25)18-9-7-17(26-2)8-10-18/h3-12,21H,13-14H2,1-2H3

InChI Key

YWLBFUMGUOGQPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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